Bis(biphenyl-4-yl)phosphine oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxo-bis(4-phenylphenyl)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18OP/c25-26(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIINCHWTPHSAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[P+](=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18OP+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277261 | |

| Record name | Bis([1,1′-biphenyl]-4-yl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187344-95-2 | |

| Record name | Bis([1,1′-biphenyl]-4-yl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bis(biphenyl-4-yl)phosphine oxide CAS 187344-95-2

An In-depth Technical Guide to Bis(biphenyl-4-yl)phosphine oxide CAS Registry Number: 187344-95-2

A Senior Application Scientist's Field-Proven Perspective

This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on this compound. Moving beyond a simple data sheet, this guide offers an in-depth analysis of its synthesis, core properties, and critical applications, with a focus on the causal mechanisms that underpin its utility in advanced chemical and materials science domains.

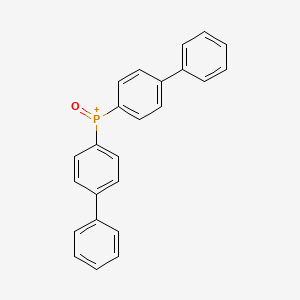

This compound is a tertiary phosphine oxide characterized by two biphenyl groups attached to a central phosphorus atom. This specific structure, featuring extended aromatic systems, imparts unique steric and electronic properties that are central to its function.

Table 1: Core Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 187344-95-2 |

| Molecular Formula | C₂₄H₁₉OP |

| Molecular Weight | 362.39 g/mol |

| Appearance | White to off-white powder/solid |

| Melting Point | Data not consistently available; typically >200 °C for similar structures |

| Solubility | Generally soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (THF, DMSO); sparingly soluble in water and nonpolar alkanes. |

| ³¹P NMR (CDCl₃) | Expected in the range of δ 25-35 ppm (typical for triarylphosphine oxides) |

| ¹H NMR (CDCl₃) | Complex multiplets expected in the aromatic region (δ 7.2-8.0 ppm) |

The defining feature of this molecule is the bulky and electron-rich biphenyl substituent. Unlike simpler triarylphosphine oxides like triphenylphosphine oxide (TPPO), the extended π-conjugation of the biphenyl groups significantly influences its electronic behavior and intermolecular interactions, which is a critical factor in its application in organic electronics.

Synthesis and Elucidation: A Validated Approach

The synthesis of this compound and its corresponding phosphine is a multi-step process that leverages foundational organometallic reactions. The phosphine oxide itself often serves as a stable, air-tolerant precursor to the desired phosphine ligand, which is typically air-sensitive.[1] The phosphine oxide can be synthesized and purified under standard laboratory conditions, and then reduced to the active phosphine immediately before use.

Synthetic Strategy: Suzuki Coupling

A robust and widely applicable method for constructing the C-P bond in biaryl phosphines involves a palladium-catalyzed Suzuki cross-coupling reaction.[2] This approach offers high functional group tolerance and readily available starting materials.

Caption: Synthetic workflow for Bis(biphenyl-4-yl)phosphine and its oxide precursor.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol is a representative methodology based on established literature procedures for similar compounds.[2]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add di(4-bromophenyl)phosphine oxide (1.0 eq), biphenyl-4-boronic acid (2.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound as a solid.

-

Reduction (Optional): To obtain the phosphine, dissolve the purified oxide in dry toluene under an inert atmosphere. Add triethylamine (5.0 eq) followed by slow, dropwise addition of trichlorosilane (3.0 eq). Stir at reflux for 4-6 hours. Cool, and carefully quench the reaction with degassed saturated sodium bicarbonate solution. Extract with an organic solvent, dry, and remove the solvent in vacuo to yield the phosphine.

Core Application I: Ligand for Transition-Metal Catalysis

The true value of this compound lies in its reduced form, Bis(biphenyl-4-yl)phosphine, which is an exceptionally effective ligand for cross-coupling reactions.[3] Biphenyl-based monophosphine ligands are renowned for their ability to catalyze difficult C-C, C-N, and C-O bond formations under mild conditions, often outperforming traditional chelating bisphosphine ligands.[3][4]

Mechanistic Rationale

The efficacy of biaryl phosphine ligands stems from a combination of two key factors:

-

Steric Bulk: The large, sterically demanding biphenyl groups create a bulky coordination sphere around the metal center (e.g., Palladium). This bulkiness promotes the rate-limiting reductive elimination step of the catalytic cycle, which is crucial for efficient product formation and catalyst turnover.

-

Electronic Properties: The phosphine acts as a strong σ-donor ligand, which increases the electron density at the metal center. This enhanced electron density facilitates the initial oxidative addition step, particularly with less reactive substrates like aryl chlorides.

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Core Application II: Host and Electron-Transport Material in OLEDs

In the field of materials science, phosphine oxides are crucial components in high-efficiency Phosphorescent Organic Light-Emitting Diodes (PHOLEDs).[5] Their primary roles are as electron-transport materials (ETMs) or as the host material in the emissive layer (EML).

Mechanism of Action in OLEDs

-

Electron Transport: The P=O bond is highly polar and strongly electron-withdrawing. This property lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, facilitating the injection and transport of electrons from the cathode.[5][6]

-

Hole Blocking: The deep HOMO (Highest Occupied Molecular Orbital) level, a consequence of the stable aromatic structure and the P=O group, creates a large energy barrier for holes, effectively blocking them from passing through the EML into the electron-transport layer.[7]

-

Exciton Confinement: By confining both electrons and holes within the emissive layer, the probability of them recombining to form excitons on the phosphorescent dopant molecules is significantly increased. This leads to higher device efficiency.

-

High Triplet Energy: Materials like this compound possess a high triplet energy (Eₜ). This is critical for host materials in PHOLEDs, as it prevents the quenching of the high-energy triplet excitons from the phosphorescent dopant (especially for blue emitters), ensuring that the energy is released as light rather than heat.

Caption: Structure of a typical OLED, highlighting the role of phosphine oxides.

Safety and Handling

While specific safety data for CAS 187344-95-2 is not widely published, data for analogous tertiary phosphine oxides provides a reliable guide for handling.

-

Hazard Classification: May cause skin sensitization or an allergic reaction upon contact. May cause long-lasting harmful effects to aquatic life.[8]

-

Handling Precautions:

-

Handle in a well-ventilated area or under a chemical fume hood.[8]

-

Avoid generating dust. Dry powders can build static electricity.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

-

Avoid breathing dust. If inhalation occurs, move to fresh air.[10]

-

-

First Aid:

-

Skin Contact: Wash immediately with plenty of soap and water. If irritation or a rash occurs, seek medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[11]

-

-

Storage: Store in a tightly closed container in a cool, dark, and dry place away from oxidizing agents.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling molecule at the intersection of catalysis and materials science. Its utility is a direct consequence of its well-defined structure: the bulky, electronically-rich biphenyl framework makes its phosphine analogue a superior ligand for challenging cross-coupling reactions, while the polar, electron-withdrawing phosphine oxide group provides the ideal properties for high-performance electron-transport and host materials in OLED technology. A thorough understanding of these structure-function relationships is essential for leveraging this compound to its full potential in both academic research and industrial drug and materials development.

References

-

Royal Society of Chemistry. (n.d.). Phosphines: preparation, reactivity and applications | Organophosphorus ChemistryVolume 48. Books Gateway. Retrieved from [Link]

-

Li, Y., Wang, Z., et al. (2024, September 18). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. Retrieved from [Link]

-

Semantic Scholar. (2022, November 9). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Retrieved from [Link]meth-Al-shamary-Jones/044d0cfd687440360a3d46777a835b0d0e372de8)

- Google Patents. (n.d.). WO2002000574A2 - Catalysis using phosphine oxide and sulfoxide compounds.

-

Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]

-

ACS Publications. (2020, June 23). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction | ACS Omega. Retrieved from [Link]

-

University of Liverpool IT Services. (n.d.). Synthesis of biphenyl-based phosphines by Suzuki coupling. Retrieved from [Link]

-

TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Phosphine oxide derivatives for organic light emitting diodes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biphenyl-Derived Phosphepines as Chiral Nucleophilic Catalysts: Enantioselective [4+1] Annulations to Form Functionalized Cyclopentenes. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic strategies towards phosphine ligands suitable for further.... Retrieved from [Link]

-

ACS Publications. (2008, February 1). Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDs | Organic Letters. Retrieved from [Link]

-

ACS Publications. (2017, May 9). New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P O Directed C–H Functionalizations | Accounts of Chemical Research. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. PMC. Retrieved from [Link]

-

Redox. (2021, April 29). Safety Data Sheet: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide. Retrieved from [Link]

-

TCI (Shanghai) Development Co., Ltd. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Retrieved from [Link]

-

OSTI.GOV. (2019, November 12). Bright Deep Blue TADF OLEDs: The Role of Triphenylphosphine Oxide in NPB/TPBi:PPh 3 O Exciplex Emission. Retrieved from [Link]

-

Beilstein-Institut. (2018, June 18). Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bright Deep Blue TADF OLEDs: The Role of Triphenylphosphine Oxide in NPB/TPBi:PPh3O Exciplex Emission (Journal Article) | OSTI.GOV [osti.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. redox.com [redox.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. synquestlabs.com [synquestlabs.com]

Bis(biphenyl-4-yl)phosphine Oxide: Structural Analysis and Synthetic Utility

Topic: Chemical Structure and Formula of Bis(biphenyl-4-yl)phosphine Oxide Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

This compound (CAS: 187344-95-2) represents a critical class of Secondary Phosphine Oxides (SPOs) utilized extensively as pre-ligands in transition metal catalysis and as intermediates in the synthesis of organic electronic materials (OLEDs). Unlike their tertiary phosphine oxide counterparts, SPOs possess a reactive P–H bond, enabling unique tautomeric equilibria and versatile functionalization. This guide provides a rigorous examination of its molecular architecture, validated synthetic protocols, and spectroscopic signatures, grounded in field-proven methodologies.

Molecular Architecture & Physicochemical Profile[1]

Chemical Identity[1][2][3]

-

IUPAC Name: Bis([1,1'-biphenyl]-4-yl)phosphine oxide

-

Common Name: this compound[1]

-

CAS Number: 187344-95-2

-

Molecular Formula:

-

Molecular Weight: 354.39 g/mol

Structural Analysis

The molecule consists of a central phosphorus atom bonded to two biphenyl-4-yl groups, one oxygen atom, and one hydrogen atom. The phosphorus center adopts a distorted tetrahedral geometry.

Key Structural Features:

-

Secondary Phosphine Oxide (SPO) Core: The

moiety is air-stable, contrasting with the pyrophoric nature of secondary phosphines ( -

Tautomerism: In solution, the compound exists in equilibrium between the dominant pentavalent oxide form (

) and the trivalent phosphinous acid form (

| Property | Value / Description |

| Physical State | White crystalline solid |

| Solubility | Soluble in CHCl3, THF, CH2Cl2; insoluble in water |

| Oxidation State | Phosphorus (V) in oxide form |

| Tautomeric Form |

Synthetic Pathways & Mechanistic Insights

The synthesis of this compound is most reliably achieved via the Grignard route, reacting 4-biphenylylmagnesium bromide with diethyl phosphite. This method ensures high yield and minimizes the formation of tertiary phosphine oxide byproducts.

Validated Synthetic Protocol

Reagents: 4-Bromobiphenyl, Magnesium turnings, Diethyl phosphite, THF (anhydrous).

Step-by-Step Methodology:

-

Grignard Formation:

-

Activate Magnesium turnings (1.1 equiv) with iodine/1,2-dibromoethane in anhydrous THF under Argon.

-

Add 4-Bromobiphenyl (1.0 equiv) in THF dropwise. Maintain reflux to ensure complete formation of 4-biphenylylmagnesium bromide.

-

-

Phosphorylation:

-

Cool the Grignard solution to 0°C.

-

Add Diethyl phosphite (

, 0.5 equiv relative to Grignard if aiming for substitution of two ethoxy groups, but standard SPO synthesis often uses 1:1 stoichiometry with specific phosphinate precursors; however, the most robust route for symmetric SPOs uses the Grignard + Diethyl Phosphite method where the Grignard displaces ethoxy groups). -

Correction/Refinement: A more precise route for secondary oxides involves reacting the Grignard (2 equiv) with diethyl phosphite (1 equiv) followed by acidic hydrolysis.

-

-

Workup & Purification:

-

Quench with dilute HCl (acidic hydrolysis is crucial to protonate the intermediate).

-

Extract with Ethyl Acetate or DCM.

-

Recrystallize from Ethanol/Hexane or Diisopropyl ether.

-

Reaction Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the synthesis and the critical tautomeric equilibrium.

Caption: Synthetic workflow from 4-bromobiphenyl to the target SPO, highlighting the tautomeric potential.

Spectroscopic Characterization Standards

Accurate identification relies on specific NMR signatures, particularly the large coupling constant between Phosphorus and the direct Hydrogen (

Nuclear Magnetic Resonance (NMR) Data

The following values are representative of symmetric diarylphosphine oxides.

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| 20.0 – 25.0 ppm | Doublet | P(V) Center | ||

| 8.0 – 8.5 ppm | Doublet | P–H (Diagnostic) | ||

| 7.4 – 7.8 ppm | Multiplet | - | Biphenyl Aromatics | |

| 127 – 145 ppm | Doublets | Aromatic Carbons |

Infrared Spectroscopy (IR)

-

P=O Stretch: Strong band at 1150–1200 cm⁻¹ .

-

P–H Stretch: Distinctive absorption at 2300–2400 cm⁻¹ .

Functional Applications in Research & Industry

Ligand Precursors in Catalysis

This compound serves as a pre-ligand for Palladium-catalyzed cross-coupling reactions. Under catalytic conditions, the SPO tautomerizes to its phosphinous acid form (

Organic Electronics (OLEDs)

The high triplet energy and thermal stability of the biphenyl backbone make this compound a valuable building block for electron transport materials and host materials in phosphorescent OLEDs. The phosphine oxide moiety provides high electron affinity.

Handling and Safety Protocols

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis, although the solid is relatively air-stable.

-

Hazards: Treat as an organophosphorus irritant. Use standard PPE (gloves, goggles, fume hood).

-

Stability: Avoid strong oxidizing agents which can convert the P-H bond to P-OH (phosphinic acid).

References

-

European Patent Office (EPO). Process for Preparation of Diphosphine Compounds and Intermediates. Patent EP1452537. (Contains detailed synthesis of this compound via Grignard). [Link]

-

Organic Syntheses. Synthesis of Electron-Deficient Secondary Phosphine Oxides. Org.[2][3][1][4] Synth. 2007, 84, 242. (Methodology for SPO synthesis using diethyl phosphite). [Link]

-

Royal Society of Chemistry. 31P NMR chemical shift of phosphine oxides. Phys.[5] Chem. Chem. Phys., 2020.[1][4][5][6] (Data on P=O bonding and NMR shifts). [Link]

-

National Institutes of Health (NIH). Facile Synthesis of Bis-Diphenylphosphine Oxide. Molecules, 2024.[2][1] (Analogous synthesis and characterization). [Link]

Sources

- 1. PROCESS FOR PREPARATION OF DIPHOSPHINE COMPOUNDS AND INTERMEDIATES FOR THE PROCESS - Patent 1452537 [data.epo.org]

- 2. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods [beilstein-journals.org]

physical properties of Bis(biphenyl-4-yl)phosphine oxide

CAS Registry Number: 187344-95-2 Formula: C₂₄H₁₉OP Molecular Weight: 354.39 g/mol

Executive Summary

Bis(biphenyl-4-yl)phosphine oxide (often abbreviated in ligand design contexts as a derivative of the SPO class—Secondary Phosphine Oxides) represents a pivotal structural motif in organophosphorus chemistry. Unlike tertiary phosphines (

Its primary utility lies in its role as a pre-ligand . Upon coordination with transition metals (Pd, Pt, Au), it tautomerizes to its phosphinous acid form (

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound is defined by two biphenyl groups attached to a central phosphorus atom, which also bears a double-bonded oxygen and a single hydrogen atom. This structure dictates its high thermal stability and solubility profile.

| Attribute | Specification |

| IUPAC Name | Di([1,1'-biphenyl]-4-yl)phosphine oxide |

| Common Name | Bis(4-biphenylyl)phosphine oxide |

| CAS Number | 187344-95-2 |

| SMILES | O=P(C1=CC=C(C2=CC=CC=C2)C=C1)(C3=CC=C(C4=CC=CC=C4)C=C3)H |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMSO, THF; Insoluble in H₂O, Hexanes |

Tautomeric Equilibrium & Coordination Logic

The defining feature of this compound is its ability to exist in two tautomeric forms. While the Secondary Phosphine Oxide (SPO) form is thermodynamically favored in the solid state and neutral solution, the Phosphinous Acid (PA) form becomes accessible upon metal coordination or deprotonation.

Physical & Thermodynamic Properties

Thermal Stability

This compound exhibits high thermal resilience due to the extensive

-

Melting Point: Typically >130°C (Analogous diarylphosphine oxides melt between 90–150°C depending on purity and crystal packing).

-

Decomposition: Stable up to ~250°C under inert atmosphere.

-

Oxidative Stability: Unlike secondary phosphines (

) which are pyrophoric or rapidly oxidize, the P-H bond in the oxide form is chemically robust against atmospheric oxygen at room temperature.

Spectroscopic Characterization (Benchmark Data)

To validate the identity of synthesized or purchased material, the following spectral signatures are diagnostic.

| Technique | Characteristic Feature | Mechanistic Insight |

| ³¹P NMR | Doublet, | The signal is split into a doublet due to direct coupling with the P-H proton. |

| ¹J_PH Coupling | ~480 Hz | The large coupling constant confirms the direct P-H bond, distinguishing it from tertiary phosphine oxides ( |

| ¹H NMR | Doublet, | The P-H proton appears as a distinct doublet with the same large coupling constant (~480 Hz). |

| IR Spectroscopy | Strong stretch indicating the phosphoryl group. | |

| IR Spectroscopy | Weak to medium band confirming the secondary oxide nature. |

Synthesis & Purification Protocol

While commercially available, high-purity applications (e.g., OLEDs or kinetic studies) often require in-house synthesis to eliminate trace metal contaminants. The most robust route utilizes a Grignard reagent derived from 4-bromobiphenyl.

Experimental Workflow

Reaction:

Step-by-Step Methodology

-

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.1 equiv) and a crystal of iodine.

-

Grignard Formation: Add 4-bromobiphenyl (1.0 equiv) in dry THF dropwise. Reflux for 2 hours until Mg is consumed.

-

Phosphonylation: Cool the Grignard solution to 0°C. Add Diethyl phosphite (0.45 equiv) dropwise. Note: Use less than 0.5 equiv to ensure double addition.

-

Quench: Pour mixture into ice-cold 1M HCl. The product often precipitates immediately.

-

Purification: Filter the solid. Recrystallize from hot Ethanol or Toluene/Hexane to remove monosubstituted byproducts.

Applications in Research & Development

Secondary Phosphine Oxide (SPO) Ligands

This compound is a precursor to HASPO (Heteroatom-Substituted Secondary Phosphine Oxide) ligands.

-

Mechanism: In the presence of Pd(OAc)₂, the P-H bond activates, forming a

complex. -

Utility: Highly effective for Suzuki-Miyaura couplings of sterically hindered aryl chlorides. The biphenyl wings provide steric bulk that promotes reductive elimination, while the anionic oxygen donor increases the electron density on Palladium, facilitating oxidative addition.

Materials Science (OLEDs)

The biphenyl moiety imparts a high triplet energy level (

-

Host Materials: In phosphorescent OLEDs (PhOLEDs).

-

Electron Transport: The P=O group is electron-withdrawing, facilitating electron injection when incorporated into polymer matrices.

References

-

General Synthesis of SPOs: Busacca, C. A., et al. "Synthesis of Electron-Deficient Secondary Phosphine Oxides." Organic Syntheses, 2008, 85, 141. [Link]

-

SPO Ligands in Catalysis: Ackermann, L. "Phosphine Oxides as Preligands in Ruthenium-Catalyzed C–H Bond Functionalizations." Organic Letters, 2005. [Link]

-

Tautomerism and Coordination: Han, L. B., et al. "Generation of Phosphinous Acid Complexes from Secondary Phosphine Oxides." Journal of the American Chemical Society, 2004. [Link]

A Comprehensive Technical Guide to the Thermal Stability of Bis(biphenyl-4-yl)phosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendant Role of Bis(biphenyl-4-yl)phosphine oxide in Modern Chemistry

This compound (BBOPO) is a compound of significant interest, characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two biphenyl-4-yl groups. This rigid, aromatic structure imparts a high degree of thermal stability, a critical attribute for its applications in materials science and, increasingly, in medicinal chemistry.[1] In the realm of drug development, phosphine oxides are gaining traction due to their unique properties as strong hydrogen-bond acceptors and their ability to enhance the metabolic stability and solubility of parent compounds.[2][3] For instance, the FDA-approved anti-cancer drug brigatinib incorporates a phosphine oxide moiety, highlighting the growing importance of this functional group in pharmaceuticals.[2]

The thermal resilience of BBOPO is not only crucial for its use in high-performance polymers, where it can act as a flame retardant, but also for its handling, storage, and processing in pharmaceutical manufacturing, where thermal degradation can lead to impurities and loss of efficacy.[4][5] This guide provides an in-depth analysis of the thermal stability of this compound, offering a foundational understanding for researchers and professionals working with this versatile compound.

Core Principles: Understanding the Structural Basis of Thermal Stability

The remarkable thermal stability of this compound is intrinsically linked to its molecular architecture. The key contributing factors are:

-

Rigid Biphenyl Units: The presence of two biphenyl groups introduces significant rigidity into the molecule. This structural constraint limits rotational freedom and vibrational modes that can lead to thermal decomposition.[1] The strong carbon-carbon bonds within the aromatic rings require substantial energy input to break.

-

Strong P=O and P-C Bonds: The phosphorus-oxygen double bond and the phosphorus-carbon single bonds in phosphine oxides are inherently strong and require high temperatures to cleave.[6] The stability of P-C bonds is generally lower than C-C bonds, but the aromatic nature of the biphenyl substituents in BBOPO enhances their resilience.[4]

-

Aromaticity: The extensive aromaticity of the biphenyl systems contributes to the overall stability of the molecule through electron delocalization. This delocalization spreads the energy of the molecule over a larger area, making it less susceptible to localized thermal energy that could initiate decomposition.

The thermal degradation of organophosphorus compounds often proceeds through the elimination of a phosphorus-containing acid.[6][7] However, the high level of oxygenation at the phosphorus atom in phosphine oxides like BBOPO generally favors solid-phase activity, meaning they tend to decompose at higher temperatures and can contribute to char formation in a polymer matrix, which is a key mechanism in flame retardancy.[6]

Quantitative Assessment of Thermal Stability: Experimental Methodologies

To quantify the thermal stability of this compound, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition and the temperature at which significant mass loss occurs.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA instrument and purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature to approximately 800 °C at a constant heating rate of 10 °C/min.[4]

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The key parameters to extract are:

-

Tonset (Onset Decomposition Temperature): The temperature at which decomposition begins, often determined by the intersection of the baseline with the tangent of the decomposition curve.

-

T5% and T10%: The temperatures at which 5% and 10% weight loss occurs, respectively. These are common metrics for comparing the thermal stability of different materials.[4]

-

Tmax (Temperature of Maximum Decomposition Rate): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative of the TGA curve (DTG curve).

-

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point (Tm) and glass transition temperature (Tg).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum) and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen.

-

Heating Program: Heat the sample at a controlled rate, for example, 10 °C/min, over a temperature range that encompasses the expected melting point. A typical range would be from ambient temperature to 250-300°C.[8]

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: The melting point (Tm) is identified as the peak temperature of the endothermic transition on the DSC thermogram.

Visualizing the Experimental Workflow

The logical flow of thermal stability analysis can be represented as follows:

Caption: Workflow for the thermal analysis of this compound.

Quantitative Data Summary

| Thermal Property | Expected Value Range | Method | Significance |

| Melting Point (Tm) | High (likely >200 °C) | DSC | Indicates strong intermolecular forces and a stable crystal lattice. |

| Onset Decomposition Temp. (Tonset) | > 350 °C | TGA | Marks the initiation of thermal degradation. |

| 5% Weight Loss Temp. (T5%) | > 400 °C | TGA | A key metric for comparing thermal stability; indicates significant decomposition has begun. |

Note: The expected values are estimations based on the thermal performance of structurally similar compounds and polymers incorporating phosphine oxide and biphenyl moieties.

Implications for Drug Development and Materials Science

The high thermal stability of this compound has several important implications:

-

Pharmaceutical Formulation: Its stability allows for a wider range of processing conditions, including melt-based formulations, without significant degradation. This is advantageous for developing stable and effective drug products.[10]

-

Chemical Synthesis: As a ligand or reagent in chemical synthesis, its thermal robustness allows for reactions to be carried out at elevated temperatures, potentially increasing reaction rates and yields.[11]

-

Materials Science: In the development of flame-retardant materials, the high decomposition temperature and tendency to form char make it an effective additive for enhancing the fire safety of polymers.[4][12]

Conclusion

This compound is a compound with exceptional thermal stability, a direct consequence of its rigid, aromatic structure and strong covalent bonds. This inherent resilience is a significant asset in its diverse applications, from the synthesis of high-performance polymers to its emerging role in drug development. A thorough understanding of its thermal properties, as elucidated by techniques like TGA and DSC, is paramount for its effective and safe utilization in research and industrial settings. The continued exploration of such stable and functional molecules will undoubtedly pave the way for advancements in both materials science and medicinal chemistry.

References

-

Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. Available at: [Link]

-

Thermal Degradation of Organophosphorus Flame Retardants - PMC. National Institutes of Health. Available at: [Link]

-

Synthesis, structure, reactivity, and thermal properties of new biphenylphosphine oxide bismaleimide resins. ResearchGate. Available at: [Link]

-

Mechanism of H2O2 Decomposition by Triphenylphosphine Oxide. ACS Omega. Available at: [Link]

-

Thermal stability of primary and secondary phosphine oxides formed as a reaction of phosphine oxide with ketones. Taylor & Francis Online. Available at: [Link]

-

Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. Available at: [Link]

-

Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. Beilstein Journals. Available at: [Link]

-

Decomposition and combustion studies of phosphine oxide containing aromatic polyethers. ResearchGate. Available at: [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. Available at: [Link]

-

Supplementary Information - ORBi. University of Liege. Available at: [Link]

-

Computer-Aided Molecular Design of Bis-Phosphine Oxide Lanthanide Extractants. Amanote. Available at: [Link]

-

Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes - PMC. National Institutes of Health. Available at: [Link]

-

Synthesis and properties of epoxy resins containing bis(3- hydroxyphenyl) phenyl phosphate. ScienceDirect. Available at: [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs - PMC. National Institutes of Health. Available at: [Link]

-

Tailored Bisacylphosphane Oxides for Precise Induction of Oxidative Stress-Mediated Cell Death in Biological Systems. ETH Library. Available at: [Link]

- WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof. Google Patents.

-

Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. PubMed. Available at: [Link]

-

DSC thermograms of biphenyl derived telechelics. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 3. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

Bis(4-biphenylyl)phosphine oxide synonyms and nomenclature

Topic: Bis(4-biphenylyl)phosphine Oxide: Nomenclature, Structural Identity, and Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Bis(4-biphenylyl)phosphine oxide (CAS: 187344-95-2) is a specialized secondary phosphine oxide (SPO) utilized primarily as a pre-ligand in homogeneous catalysis and organometallic chemistry.[1] Its structural rigidity and steric bulk, provided by the biphenyl moieties, make it a critical intermediate for synthesizing bulky phosphine ligands used in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide deconstructs the compound's nomenclature to resolve ambiguities in literature search, details its structural tautomerism, and provides a validated synthetic protocol.

Part 1: Chemical Identity & Structural Analysis

The precise identification of this compound relies on recognizing it as a secondary phosphine oxide , possessing a P-H bond that is reactive and subject to tautomerization.

Core Identifiers:

Structural Visualization

The following diagram illustrates the connectivity of the bis(4-biphenylyl) system and the critical P(O)H functionality.

Caption: Structural connectivity of Bis(4-biphenylyl)phosphine oxide, highlighting the secondary phosphine oxide core (

Part 2: Comprehensive Nomenclature Breakdown

Ambiguity in naming usually arises from the treatment of the biphenyl substituent and the oxidation state of the phosphorus.

Systematic IUPAC Naming

The IUPAC preferred name prioritizes the biphenyl system as a substituted benzene or a specific ring assembly.

-

Preferred Name: Bis([1,1'-biphenyl]-4-yl)phosphine oxide [2]

-

Alternative Systematic: Bis(4-phenylphenyl)phosphine oxide [2][3][5][6]

-

Logic: Treats the group as a phenyl ring substituted with another phenyl group at the 4-position.

-

Functional Class Nomenclature

-

Secondary Phosphine Oxide (SPO): This descriptor is crucial. It implies the presence of a P-H bond (

), distinguishing it from tertiary phosphine oxides ( -

Phosphinous Acid (Tautomer): In coordination chemistry, the compound is often referred to by its tautomeric form, Bis([1,1'-biphenyl]-4-yl)phosphinous acid (

), particularly when binding to metals.

Part 3: Synonyms & Search Strings

To ensure comprehensive literature retrieval, use the following search strings. The compound is frequently indexed under variations of the biphenyl descriptor.

| Category | Synonym / Identifier | Utility |

| Primary CAS Name | Bis([1,1'-biphenyl]-4-yl)phosphine oxide | Official Registry & IP Search |

| Common Technical | Bis(4-biphenylyl)phosphine oxide | Synthesis literature & Vendor catalogs |

| Structural | Bis(4-phenylphenyl)phosphine oxide | Chemoinformatics & Substructure search |

| Abbreviation | (4-Ph-Ph)2P(O)H | Lab notebooks & Shorthand |

| IUPAC Variant | Di([1,1'-biphenyl]-4-yl)phosphine oxide | European patent databases |

| InChI Key | QDWOIMWUGPSJMU-UHFFFAOYSA-N (Verify*) | Digital Indexing |

*Note: InChI Keys can vary based on tautomer handling in databases. Always verify against the CAS 187344-95-2.

Part 4: Tautomerism & Reactivity Context

Understanding the tautomeric equilibrium is vital for experimental design. While the oxide form (Pentavalent) is stable in air, the acid form (Trivalent) is the active species in metal coordination.

Caption: Tautomeric equilibrium between the air-stable oxide form and the reactive phosphinous acid form.

Experimental Implication: When using this compound as a ligand precursor (e.g., for Palladium catalysis), the addition of a base is often required to shift the equilibrium toward the P(III) species, allowing it to bind to the metal center [1].

Part 5: Validated Synthesis Protocol

Methodology: Grignard Addition to Diethyl Phosphite.[7] This protocol is adapted from standard procedures for symmetric secondary phosphine oxides [2, 3].

Safety Warning: Organophosphorus synthesis involves pyrophoric intermediates and moisture-sensitive reagents. Perform all steps under an inert atmosphere (Argon/Nitrogen).

Reagents:

-

4-Bromobiphenyl[8]

-

Magnesium turnings (activated)

-

Diethyl phosphite (HPO(OEt)2)

-

Tetrahydrofuran (THF), anhydrous

-

Iodine (catalytic initiator)

Step-by-Step Workflow:

-

Grignard Formation (4-Biphenylylmagnesium Bromide):

-

Charge a flame-dried 3-neck flask with Mg turnings (1.1 equiv) and a crystal of Iodine.

-

Add a small volume of 4-bromobiphenyl in THF to initiate.[8]

-

Once initiated (exotherm/color change), add the remaining 4-bromobiphenyl (1.0 equiv total) dropwise to maintain gentle reflux.

-

Reflux for 1–2 hours to ensure completion.

-

-

Phosphorylation:

-

Cool the Grignard solution to 0°C.

-

Dilute Diethyl phosphite (0.45 equiv) in THF. Note: Use <0.5 equiv relative to Grignard to ensure double addition.

-

Add the phosphite solution dropwise to the Grignard reagent.[7] The stoichiometry drives the displacement of both ethoxy groups.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

-

Workup & Purification:

-

Quench cautiously with dilute HCl (acidic workup hydrolyzes the intermediate phosphinite to the phosphine oxide).

-

Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Wash organic layer with brine, dry over

. -

Recrystallization: The crude solid is typically recrystallized from Ethanol or Ethyl Acetate/Hexane to yield the pure white solid.

-

Yield Expectation: 60–80% depending on moisture control.

References

-

Ackermann, L. (2010). "Phosphine Oxides as Preligands in Ruthenium-Catalyzed Arylations via C–H Bond Functionalization." Organic Letters, 12(21), 5032–5035.

-

Hays, H. R. (1968). "Reaction of Diethyl Phosphonate with Grignard Reagents." The Journal of Organic Chemistry, 33(10), 3690–3694.

-

ChemicalBook. (2024). "Bis(4-phenylphenyl)phosphine oxide Product Properties and Synthesis."

-

Sigma-Aldrich. (2024). "Bis(4-phenylphenyl)phosphine oxide - CAS 187344-95-2 Entry."[2][3][5][6]

Sources

- 1. 页面加载中... [china.guidechem.com]

- 2. 187344-95-2 CAS Manufactory [m.chemicalbook.com]

- 3. Bis(4-phenylphenyl)phosphine oxide | 187344-95-2 [sigmaaldrich.com]

- 4. evitachem.com [evitachem.com]

- 5. Bis-acyl-phosphine oxide | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Bis-acyl-phosphine oxide | Sigma-Aldrich [sigmaaldrich.com]

- 7. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]

- 8. PROCESS FOR PREPARATION OF DIPHOSPHINE COMPOUNDS AND INTERMEDIATES FOR THE PROCESS - Patent 1452537 [data.epo.org]

electronic properties of biphenyl-based phosphine oxides

An In-depth Technical Guide to the Electronic Properties of Biphenyl-Based Phosphine Oxides

Abstract

Biphenyl-based phosphine oxides represent a pivotal class of organic molecules that have garnered significant attention across materials science, optoelectronics, and catalysis. The unique combination of the rigid, π-conjugated biphenyl backbone and the strongly electron-withdrawing, sterically demanding phosphine oxide (P=O) group imparts a fascinating array of electronic and photophysical properties. This guide provides an in-depth exploration of these properties, synthesizing foundational principles with advanced, field-proven insights. We will dissect the structure-property relationships that govern their behavior, detail the state-of-the-art experimental and computational methodologies for their characterization, and highlight their application in high-performance organic light-emitting diodes (OLEDs). This document is intended for researchers, scientists, and development professionals seeking a comprehensive understanding of this versatile molecular scaffold.

Foundational Principles: The Biphenyl Phosphine Oxide Core

The electronic character of a biphenyl-based phosphine oxide is not merely a sum of its parts but a synergistic interplay between the biphenyl unit and the phosphoryl group.

The Role of the Phosphine Oxide (P=O) Group

The P=O group is the central modulator of the molecule's electronic landscape. Its key features include:

-

Strong Electron-Withdrawing Nature : The high polarity of the P=O bond makes it a potent electron acceptor. This property is crucial for designing molecules with bipolar charge-transport capabilities, as it facilitates efficient electron injection and transport.[1][2]

-

Conjugation Break and High Triplet Energy : The tetrahedral geometry around the phosphorus atom disrupts the π-conjugation between the aryl systems attached to it.[1] This "insulating" effect is highly desirable in host materials for phosphorescent OLEDs, as it helps maintain a high triplet energy level, preventing reverse energy transfer from the dopant to the host.[2]

-

Steric Hindrance : The bulky, three-dimensional nature of the phosphine oxide moiety introduces significant steric hindrance. This physical barrier suppresses detrimental intermolecular interactions like π-π stacking, which can lead to aggregation-caused quenching (ACQ) of luminescence in the solid state.[1][2] This is a primary reason why many phosphine oxide derivatives exhibit high photoluminescence quantum yields (PLQYs) in thin films.[1]

The Biphenyl Scaffold

The biphenyl unit serves as a robust, tunable platform. It provides a rigid framework that can be functionalized to fine-tune the molecule's properties. The degree of π-conjugation across the biphenyl system is dependent on the torsional angle between the two phenyl rings, which can be influenced by the substitution pattern and the steric bulk of the phosphine oxide group. This scaffold is a common building block for a wide range of compounds with significant pharmacological and material science applications.[3]

Electronic and Photophysical Properties

The combination of the biphenyl and phosphine oxide moieties gives rise to distinct and highly tunable electronic and optical behaviors.

Frontier Molecular Orbitals (HOMO & LUMO)

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate a molecule's charge injection/transport properties and its optical bandgap.

-

HOMO Level : In many designs, the HOMO is primarily localized on the electron-donating part of the molecule, which is often the biphenyl core or other attached aryl groups (e.g., carbazole, triphenylamine).[4]

-

LUMO Level : The LUMO is significantly influenced by the electron-withdrawing P=O group. Its energy can be lowered by the phosphine oxide, facilitating electron injection from the cathode in an OLED.[1]

This spatial separation of HOMO and LUMO is the hallmark of a bipolar material, enabling balanced transport of both holes and electrons, which is critical for achieving high efficiency and low roll-off in OLED devices.[1][5] The HOMO-LUMO energy gap can be precisely controlled by modifying the substituents on the biphenyl rings or the other aryl groups attached to the phosphorus atom.[6][7]

Photoluminescence

Biphenyl-based phosphine oxides are often highly luminescent, particularly in the solid state. Their emission color and efficiency can be systematically tuned.

-

Emission Color : The emission wavelength is directly related to the HOMO-LUMO gap. By attaching various electron-donating or electron-withdrawing groups to the biphenyl scaffold, the emission can be tuned across the visible spectrum, from deep blue to green and yellow.[1][8]

-

Quantum Yield : As discussed, the steric bulk of the P=O group minimizes concentration quenching, leading to high PLQYs in films.[1] Quantum yields of over 70% have been reported for phosphine oxide-containing emitters, making them highly competitive for lighting and display applications.[5]

-

Excited State Dynamics : The emission can originate from different excited states, including intramolecular charge transfer (ICT) states. In some gold(III) complexes incorporating phosphine oxide ligands, the emission is ascribed to a triplet ligand-centered (³LC) excited state.[8] Advanced materials may also exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that harvests triplet excitons to generate additional fluorescence, dramatically increasing device efficiency.[1]

Data Summary: Properties of Representative Biphenyl Phosphine Oxides

The following table summarizes key experimental data for several biphenyl-based phosphine oxide derivatives and related complexes, illustrating the impact of structural modifications on their electronic and photophysical properties.

| Compound/Complex Name | HOMO (eV) | LUMO (eV) | Emission Max (nm) | PLQY (%) | Application/Key Feature | Reference |

| Biphenyl Au(III) Diphosphine Complex (Generic) | Deep | High | 525 - 585 (solid) | up to 39 (solid) | Emitter for Light-Emitting Electrochemical Cells (LECs) | [3][8] |

| Phosphine Oxide-Containing Au(III) Emitter (Generic) | N/A | N/A | Blue to NIR | up to 72 (film) | Bipolar emitter for OLEDs with low efficiency roll-off | [1] |

| Alkynylgold(III) Complex with P=O Moiety | N/A | N/A | N/A | > 70 (in film) | Solution-processable OLEDs | [5] |

| Pyrene-Functionalized Phosphine Oxide | -5.8 to -6.0 | -2.6 to -2.9 | ~450 - 480 | N/A | Blue light-emitting multifunctional materials for OLEDs | [4] |

Synthesis and Characterization Methodologies

The rational design of new materials relies on robust synthetic protocols and precise characterization techniques.

Synthetic Strategies

The synthesis of biphenyl-based phosphine oxides often involves modern cross-coupling reactions. The P=O group itself can be used as a directing group to facilitate C-H functionalization, providing an efficient route to complex, axially chiral biphenyl ligands.[9] Suzuki coupling reactions are also widely employed to construct the biphenyl backbone by coupling an arylboronic acid with an ortho-haloaryl phosphine oxide.[10] The final phosphine oxide can be obtained by oxidation of the corresponding phosphine or through direct coupling reactions involving secondary phosphine oxides.[11][12]

Experimental Workflow: Characterization of Electronic Properties

A systematic workflow is required to fully characterize the electronic and photophysical properties of a new biphenyl phosphine oxide derivative.

Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols provide a framework for key characterization experiments.

Protocol: Determination of HOMO/LUMO by Cyclic Voltammetry (CV)

Cyclic voltammetry is an indispensable electrochemical technique for probing the redox behavior of molecules and estimating their frontier orbital energy levels.[13][14]

Objective: To measure the oxidation and reduction potentials of the target compound to calculate its HOMO and LUMO energy levels.

Materials & Setup:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference.

-

Counter Electrode: Platinum wire.

-

Solvent: Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF).

-

Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Analyte Concentration: ~1 mM.

-

Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Procedure:

-

Preparation: Polish the working electrode with alumina slurry, sonicate in ethanol, and dry thoroughly. Assemble the three-electrode cell and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can interfere with reduction measurements.

-

Blank Scan: Record a CV of the solvent and electrolyte solution to establish the potential window and ensure no interfering impurities are present.

-

Analyte Scan: Dissolve the biphenyl phosphine oxide in the electrolyte solution to the desired concentration. Record the cyclic voltammogram, scanning first in the anodic (positive) direction to find the oxidation potential, and then in the cathodic (negative) direction for the reduction potential. Optimize the scan rate (e.g., 50-200 mV/s) to obtain well-defined peaks.

-

Internal Standard Calibration: Add a small amount of ferrocene to the solution and record the CV. The Fc/Fc⁺ couple should exhibit a reversible wave around +0.4-0.5 V vs Ag/AgCl. Measure the half-wave potential E₁∕₂ (Fc/Fc⁺).

-

Data Analysis & Calculation:

-

Determine the onset potential of the first oxidation wave (E_onset,ox) and the first reduction wave (E_onset,red) from the analyte's voltammogram.

-

Reference these potentials to the Fc/Fc⁺ couple: E_ox (vs Fc/Fc⁺) = E_onset,ox - E₁∕₂ (Fc/Fc⁺).

-

Calculate the HOMO and LUMO energies using the empirical formulas, where the energy level of the Fc/Fc⁺ couple is assumed to be -4.8 eV relative to the vacuum level.[13]

-

E_HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]

-

-

Trustworthiness Check: The ferrocene redox couple should be reversible, with a peak-to-peak separation (ΔEp) of approximately 59 mV at room temperature for a one-electron process. Significant deviation suggests issues with the reference electrode or solution resistance.

Protocol: Measurement of Photoluminescence Quantum Yield (Relative Method)

The relative PLQY method compares the fluorescence of an unknown sample to that of a well-characterized standard.[15][16]

Objective: To determine the efficiency of the photoluminescent process for the target compound in solution.

Materials & Setup:

-

Spectrofluorometer: A calibrated instrument capable of recording both excitation and emission spectra.

-

UV-Vis Spectrophotometer.

-

Quantum Yield Standard: A compound with a known PLQY that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546).

-

Solvent: Spectroscopic grade, identical for both sample and standard.

-

Cuvettes: 1 cm path length quartz cuvettes.

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions.

-

Fluorescence Measurement:

-

Set the excitation wavelength (λ_ex), typically at the absorption maximum.

-

Record the photoluminescence emission spectrum for each solution of the sample and the standard, ensuring identical instrument settings (e.g., excitation/emission slit widths).

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

-

Data Analysis & Calculation:

-

Plot the integrated fluorescence intensity versus the absorbance at λ_ex for both the sample and the standard. The plots should be linear. Determine the gradient (slope) of each line (Grad_sample and Grad_std).

-

Calculate the PLQY of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)

-

Where Φ_std is the known quantum yield of the standard, and η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, the refractive index term cancels out.

-

-

Trustworthiness Check: The linearity of the intensity vs. absorbance plot confirms that the measurements were taken in a concentration range where Beer-Lambert law is obeyed and inner-filter effects are negligible.

Application Spotlight: Biphenyl Phosphine Oxides in OLEDs

The unique make them exceptionally well-suited for use in high-performance OLEDs.[17][18] They are primarily used as host materials in the emissive layer (EML) or as materials for the electron-transport layer (ETL).[19]

Sources

- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Highly luminescent phosphine oxide-containing bipolar alkynylgold(iii) complexes for solution-processable organic light-emitting devices with small efficiency roll-offs - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pcliv.ac.uk [pcliv.ac.uk]

- 11. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]

- 12. Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction [organic-chemistry.org]

- 13. ossila.com [ossila.com]

- 14. Electrooxidative CH/PH functionalization as a novel way to synthesize benzo[ b ]phosphole oxides mediated by catalytic amounts of silver acetate - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ03717A [pubs.rsc.org]

- 15. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 16. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2018215442A1 - Use of phosphine oxide compounds in a semiconducting layer comprised in an electronic device - Google Patents [patents.google.com]

- 18. data.epo.org [data.epo.org]

- 19. tandfonline.com [tandfonline.com]

Methodological & Application

Technical Application Note: High-Purity Synthesis of Bis(biphenyl-4-yl)phosphine Oxide

[1]

Abstract & Strategic Overview

Bis(biphenyl-4-yl)phosphine oxide (CAS: 187344-95-2) is a critical secondary phosphine oxide (SPO) pre-ligand used in the synthesis of sterically demanding, electron-rich phosphine ligands for homogeneous catalysis (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling).[1] Unlike tertiary phosphine oxides, SPOs possess a reactive P(O)-H bond that allows for tautomerization to phosphinous acids (

This guide details a robust, scalable synthesis starting from 4-bromobiphenyl . While lithiation routes exist, we prioritize the Grignard-Phosphite Coupling method due to its superior atom economy, safety profile at scale, and avoidance of cryogenic conditions required for organolithium reagents.[1]

Core Advantages of This Protocol

-

Self-Validating Initiation: The Grignard formation step includes specific visual endpoints to ensure active metallation before committing expensive phosphorus reagents.[1]

-

Controlled Stoichiometry: Uses a precise excess of Grignard to prevent mono-substitution byproducts.[1]

-

High Purity: Crystallization-driven purification eliminates the need for tedious chromatography.[1]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the aryl Grignard reagent on the electrophilic phosphorus center of diethyl phosphite.[1]

Reaction Pathway (DOT Visualization)

Figure 1: Synthetic pathway for this compound via Grignard coupling.

Mechanistic Insight:

Diethyl phosphite exists in equilibrium between the phosphonate form

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Purity | Role |

| 4-Bromobiphenyl | 233.11 | 2.50 | >98% | Substrate |

| Magnesium Turnings | 24.31 | 2.75 | 99% | Metal Source |

| Diethyl Phosphite | 138.10 | 1.00 | 98% | P-Source |

| THF (Anhydrous) | 72.11 | N/A | <50 ppm H2O | Solvent |

| Iodine ( | 253.81 | Cat.[1] | ACS | Activator |

| HCl (2M) | 36.46 | Excess | Aqueous | Quench |

Step-by-Step Methodology

Phase 1: Preparation of 4-Biphenylmagnesium Bromide

Critical Process Parameter (CPP): Moisture exclusion is paramount.[1] Flame-dry all glassware under vacuum and backfill with Argon/Nitrogen three times.[1]

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, pressure-equalizing addition funnel, and internal thermometer. Maintain an inert atmosphere (

or Ar).[1][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Activation: Add Magnesium turnings (2.75 equiv) to the flask. Add a single crystal of Iodine and heat gently with a heat gun until iodine vapor sublimes, coating the Mg surface (activates the metal).[1]

-

Initiation:

-

Dissolve 4-Bromobiphenyl (2.50 equiv) in anhydrous THF (concentration ~1.0 M).

-

Add approx. 5% of this solution to the Mg turnings.

-

Observation: Wait for the disappearance of the iodine color and the onset of spontaneous reflux (exotherm).[1] If initiation does not occur within 5 minutes, add 2 drops of 1,2-dibromoethane.[1]

-

-

Propagation: Once initiated, add the remaining bromide solution dropwise over 45–60 minutes. Maintain a gentle reflux using the heat of reaction.

-

Completion: After addition, heat the mixture to reflux (65°C) for 2 hours. The solution should turn dark brown/grey. Cool to 0°C using an ice bath.[1]

Phase 2: Phosphorylation [1]

-

Reagent Addition: Dilute Diethyl phosphite (1.00 equiv) in equal volume THF. Add this solution dropwise to the cooled Grignard reagent over 30 minutes.

-

Note: The reaction is exothermic. Maintain internal temperature < 10°C during addition to prevent side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours (overnight).[1] A thick suspension may form as magnesium salts precipitate.[1]

Phase 3: Workup & Purification

-

Quench: Cool the mixture back to 0°C. Slowly add 2M HCl (aq) until pH < 2. This hydrolyzes the Mg-salt and protonates the phosphorus species.[1]

-

Caution: Hydrogen gas evolution may occur if excess Mg is present.[1]

-

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x volumes). Combine organic layers.

-

Washing: Wash organics with Brine (sat. NaCl), dry over anhydrous

, and filter. -

Concentration: Evaporate the solvent under reduced pressure to yield a crude off-white solid.[1]

-

Recrystallization (Purification):

-

Dissolve the crude solid in boiling Ethanol (or Toluene/Hexane mixture).[1]

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the white crystalline solid and wash with cold ethanol.

-

Yield Target: 65–80%.

-

Workup Logic & Troubleshooting

Figure 2: Purification workflow ensuring removal of Mg salts and unreacted starting materials.[1]

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| No Initiation | Mg surface passivated; Wet THF.[1] | Add 1,2-dibromoethane; Check solvent water content (<50ppm).[1] |

| Low Yield | Incomplete Grignard formation.[1] | Increase reflux time; Ensure halide is fully consumed (TLC/GC) before adding phosphite. |

| Sticky Solid | Impurities (Wurtz coupling).[1] | Recrystallize from Toluene instead of Ethanol. |

| Oxidation | Air exposure during workup.[1] | While SPOs are air-stable, prolonged exposure in solution can lead to phosphinic acid formation.[1] Work quickly. |

Characterization & Quality Control

Verify the identity of the product using the following spectroscopic markers.

| Technique | Parameter | Expected Value / Signal | Interpretation |

| Chemical Shift | Characteristic singlet (decoupled) or doublet (coupled).[1] | ||

| Coupling | Confirms P-H bond (Secondary Phosphine Oxide).[1] | ||

| P-H Proton | Large doublet ( | ||

| Aromatic | Multiplets corresponding to biphenyl protons.[1] | ||

| Melting Point | Range | > 150°C (High MP) | Sharp range indicates high purity.[1] |

Safety & Handling

-

Diethyl Phosphite: Combustible liquid.[1] Causes skin and eye irritation.[1] Handle in a fume hood.

-

Grignard Reagents: Highly reactive with water.[1] Fire hazard. Ensure quenching is done slowly and with adequate cooling.

-

Waste Disposal: Quenched aqueous waste contains Magnesium salts and trace acids.[1] Neutralize before disposal.[1]

References

-

Hays, H. R. (1968).[1] "Reaction of Diethyl Phosphite with Arylmagnesium Halides." The Journal of Organic Chemistry, 33(10), 3690–3694.[1]

-

Busacca, C. A., et al. (2008).[1] "New Synthesis of Secondary Phosphine Oxides." Organic Letters, 10(2), 341–344.[1]

-

European Patent Office. (1998).[1] "Process for preparation of diphosphine compounds and intermediates." Patent EP1452537.[1]

-

EvitaChem. "this compound Product Page (CAS 187344-95-2)."[1] [1]

-

BenchChem. "Synthesis of 4-Bromobiphenyl from Biphenyl and Bromine."[1][6]

Sources

- 1. Bis-trimethylbenzoyl phenylphosphine oxide | C26H27O3P | CID 164512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of <i>N, N</i>-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. PROCESS FOR PREPARATION OF DIPHOSPHINE COMPOUNDS AND INTERMEDIATES FOR THE PROCESS - Patent 1452537 [data.epo.org]

- 5. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl- H -phosphinates and secondary phosphine oxides with br ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03292F [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Synthesis of Bis(biphenyl-4-yl)phosphine Oxide via Grignard Reaction

Introduction: The Significance of Bis(biphenyl-4-yl)phosphine Oxide

This compound is a key organophosphorus compound characterized by its rigid, biphenyl moieties linked to a central phosphorus atom. This unique structure imparts valuable properties, making it a significant building block in materials science and a sought-after ligand in catalysis. Its applications span from the synthesis of organic light-emitting diodes (OLEDs) to its use as a precursor for highly efficient catalysts in cross-coupling reactions. The preparation of this compound with high purity and yield is therefore of considerable interest to researchers in both academic and industrial settings.

This document provides a detailed guide to the synthesis of this compound utilizing a Grignard reaction, a robust and versatile method for the formation of carbon-phosphorus bonds. The protocol herein is designed to be self-validating, with in-depth explanations of the underlying chemical principles to ensure both reproducibility and a thorough understanding of the experimental choices.

Scientific Foundation: The Grignard Approach to P-C Bond Formation

The synthesis of this compound is achieved through a two-step process, beginning with the formation of a Grignard reagent from 4-bromobiphenyl, followed by its reaction with a suitable phosphorus electrophile. The Grignard reaction is a cornerstone of organometallic chemistry, prized for its ability to create carbon-carbon and carbon-heteroatom bonds.[1]

Part 1: Formation of the Grignard Reagent

The initial and most critical step is the preparation of the 4-biphenylmagnesium bromide Grignard reagent. This is accomplished by reacting 4-bromobiphenyl with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[2] The reaction is an oxidative insertion of magnesium into the carbon-bromine bond.

Mechanism of Grignard Reagent Formation: R-Br + Mg → R-MgBr

It is imperative that the reaction is conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of biphenyl as a byproduct and a reduction in yield.[3] The initiation of the Grignard reaction can sometimes be sluggish and may require activation of the magnesium turnings, for which a small crystal of iodine is often employed.[4]

Part 2: Nucleophilic Attack on a Phosphorus Electrophile

Once formed, the 4-biphenylmagnesium bromide acts as a potent nucleophile, with the carbon atom bonded to magnesium bearing a partial negative charge. This nucleophilic carbon attacks an electrophilic phosphorus center. While several phosphorus electrophiles can be used, such as phosphoryl chloride (P(O)Cl₃)[5], this protocol will focus on the use of diethyl phosphite. The reaction with diethyl phosphite is advantageous as it allows for the formation of the target phosphine oxide under milder conditions.

The reaction of a Grignard reagent with diethyl phosphite proceeds through a series of steps. Initially, the Grignard reagent deprotonates the diethyl phosphite. Subsequently, two equivalents of the Grignard reagent displace the ethoxy groups to form the tertiary phosphine oxide.[6]

Experimental Workflow and Logic

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of diarylphosphine oxides using Grignard reagents.[6][7]

Materials and Reagents

-

4-Bromobiphenyl

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl phosphite

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for extraction and chromatography

Procedure

Part 1: Preparation of 4-Biphenylmagnesium Bromide

-

Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas to exclude moisture.

-

Initiation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a small crystal of iodine. Assemble the apparatus and flush with inert gas. Add a small portion of anhydrous THF via a syringe.

-

Grignard Formation: Dissolve 4-bromobiphenyl (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small amount of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.[4] If the reaction does not start, gentle warming may be applied.

-

Completion: Once the reaction has initiated, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Synthesis of this compound

-

Reaction Setup: Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

-

Addition of Electrophile: Add diethyl phosphite (0.5 equivalents) dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

Part 3: Workup and Purification

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data and Reaction Parameters

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value | Rationale |

| Stoichiometry | ||

| 4-Bromobiphenyl | 1.0 eq | Limiting Reagent |

| Magnesium | 1.2 eq | Ensures complete conversion of the aryl halide. |

| Diethyl Phosphite | 0.5 eq | Based on the stoichiometry of the reaction to form the diarylphosphine oxide. |

| Reaction Conditions | ||

| Grignard Formation Temp. | Refluxing THF | Standard condition for Grignard reagent formation.[2] |

| Phosphine Oxide Formation Temp. | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, followed by stirring at room temperature for completion. |

| Reaction Time | 12-16 hours | Ensures complete reaction of the Grignard reagent with the electrophile. |

| Solvent | Anhydrous THF | Aprotic ether solvent is essential for Grignard reagent stability.[3] |

Trustworthiness and Self-Validation